7-Benzylidenenaltrexone maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

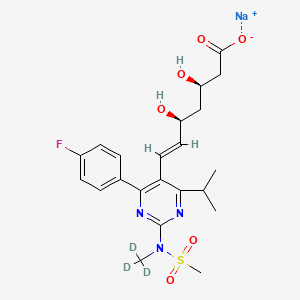

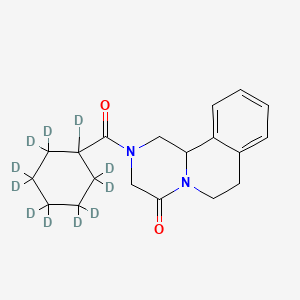

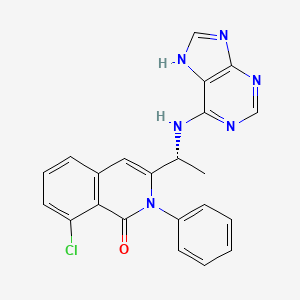

7-Benzylidenenaltrexone maleate, also known as BNTX Maleate, is a standard δ-opioid receptor antagonist . It has been shown to inhibit neurogenic ion transport .

Molecular Structure Analysis

The molecular formula of 7-Benzylidenenaltrexone maleate is C31H31NO8 . The structure includes a benzylidene group attached to the naltrexone molecule .Physical And Chemical Properties Analysis

7-Benzylidenenaltrexone maleate has a molecular weight of 545.6 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors .Scientific Research Applications

Opioid Receptor Antagonism : BNTX is identified as a highly selective delta 1-opioid receptor antagonist. It shows a 100-fold greater affinity for certain binding sites in guinea pig brain membranes and is effective in antagonizing specific opioid-induced effects in mice (Portoghese, Sultana, Nagase, & Takemori, 1992).

Malaria Research : BNTX derivatives have shown to reverse chloroquine-resistance in Plasmodium chabaudi. These derivatives interact with glutathione and inhibit glutathione reductase activity, suggesting a potential mechanism for reversing drug resistance in malaria (Miyata et al., 2012).

Cancer Research : In studies involving pancreatic cancer cells, BNTX was found to sensitize these cells to TRAIL-induced apoptotic cell death. It downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) and promotes the degradation of XIAP protein, suggesting a therapeutic potential in overcoming resistance to anticancer therapeutics (Kim et al., 2017).

Antitussive Effects : BNTX has been explored for its antitussive (cough-suppressing) effects. It has been found to reduce the number of coughs in mice, indicating the involvement of delta 1-opioid receptor antagonism in antitussive effects (Kamei et al., 1994).

Antinociceptive Activity : Studies have shown that BNTX antagonizes antinociception (the process of blocking the detection of a painful or injurious stimulus by sensory neurons) mediated by specific opioid receptors in the spinal cord, indicating its potential application in pain management (Hammond, Stewart, & Littell, 1995).

Involvement in Hypoxic Adaptation : BNTX has been implicated in the process of acute adaptation to hypoxia, indicating its role in oxygen sensing or adaptation mechanisms under low oxygen conditions (Mayfield & D'alecy, 1994).

Mechanism of Action

7-Benzylidenenaltrexone maleate acts as a δ-opioid receptor antagonist . In studies, it has been shown to downregulate X-linked inhibitor of apoptosis protein (XIAP) expression when used in combination with TRAIL, augmenting TRAIL-induced apoptosis . It promotes the ubiquitin/proteasome-dependent degradation of XIAP protein via protein kinase C (PKC) alpha/AKT pathway inhibition .

properties

IUPAC Name |

(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21-,25+,26+,27-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHUUKGUNNYVGB-LQDKARLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018962 |

Source

|

| Record name | 7-Benzylidenenaltrexone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzylidenenaltrexone maleate | |

CAS RN |

864461-31-4 |

Source

|

| Record name | 7-Benzylidenenaltrexone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 7-Benzylidenenaltrexone maleate interact with its target and what are the downstream effects?

A1: The research indicates that BNTX downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) when used in combination with TRAIL. [] This downregulation is achieved through the ubiquitin/proteasome-dependent degradation of XIAP protein. The study suggests that BNTX facilitates this degradation by inhibiting the protein kinase C alpha (PKCα)/AKT pathway. [] Consequently, this downregulation of XIAP sensitizes pancreatic cancer cells to TRAIL-induced apoptosis, leading to caspase activation and ultimately, apoptotic cell death. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)

![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)